molecular formula C17H15F3N2 B11085770 2-methyl-1-(2-phenylethyl)-6-(trifluoromethyl)-1H-benzimidazole

2-methyl-1-(2-phenylethyl)-6-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B11085770
M. Wt: 304.31 g/mol
InChI Key: XQIZCVPWNIZZCL-UHFFFAOYSA-N
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Description

2-METHYL-1-PHENETHYL-6-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOLE is a synthetic organic compound belonging to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science. The presence of a trifluoromethyl group in the compound can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-1-PHENETHYL-6-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOLE typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative, followed by the introduction of the trifluoromethyl group. Common reagents used in the synthesis include trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors can help in scaling up the production while maintaining safety and efficiency. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-1-PHENETHYL-6-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydrobenzimidazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring or the phenethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral media).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups into the benzimidazole ring or the phenethyl side chain.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

    Industry: Used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-METHYL-1-PHENETHYL-6-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and metabolic stability. The benzimidazole core can interact with various biological pathways, leading to the modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1H-Benzimidazole: The parent compound with a wide range of biological activities.

    2-Methyl-1H-benzimidazole: A methyl-substituted derivative with enhanced properties.

    6-Trifluoromethyl-1H-benzimidazole: A trifluoromethyl-substituted derivative with unique chemical and biological characteristics.

Uniqueness

2-METHYL-1-PHENETHYL-6-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOLE is unique due to the combination of the trifluoromethyl group and the phenethyl side chain, which can significantly influence its chemical reactivity and biological activity. The presence of these groups can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.

Properties

Molecular Formula

C17H15F3N2

Molecular Weight

304.31 g/mol

IUPAC Name

2-methyl-1-(2-phenylethyl)-6-(trifluoromethyl)benzimidazole

InChI

InChI=1S/C17H15F3N2/c1-12-21-15-8-7-14(17(18,19)20)11-16(15)22(12)10-9-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3

InChI Key

XQIZCVPWNIZZCL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1CCC3=CC=CC=C3)C=C(C=C2)C(F)(F)F

Origin of Product

United States

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